1-(4-Bromophenyl)-2-(piperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
1-(4-bromophenyl)-2-piperazin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c13-11-3-1-10(2-4-11)12(16)9-15-7-5-14-6-8-15/h1-4,14H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYCWKDPKBQIKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406241 | |
| Record name | 1-(4-Bromophenyl)-2-(piperazin-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109607-56-9 | |
| Record name | 1-(4-Bromophenyl)-2-(piperazin-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2-Bromo-1-(4-bromophenyl)ethanone
4-Bromoacetophenone serves as the starting material. Alpha-bromination is achieved using bromine () in acetic acid under reflux (60–80°C) for 4–6 hours. The reaction proceeds via electrophilic substitution, yielding 2-bromo-1-(4-bromophenyl)ethanone.
Reaction Conditions :
Nucleophilic Substitution with Piperazine
The brominated intermediate reacts with piperazine in dimethylformamide (DMF) at 80–100°C for 12–18 hours. A base such as potassium carbonate () neutralizes HBr, driving the reaction to completion.
Key Parameters :
-
Molar Ratio : 1:1.2 (bromoethanone:piperazine)
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Solvent : DMF
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Purification : Recrystallization from dichloromethane/n-heptane (1:4).
Example :
2-Bromo-1-(4-bromophenyl)ethanone (10 g, 0.034 mol) and piperazine (3.5 g, 0.041 mol) in DMF (100 mL) with (6.9 g, 0.05 mol) yielded 8.1 g (71%) of the target compound after recrystallization.
Method 2: Grignard Reaction with Bromoacetyl Chloride
Synthesis of Bromoacetyl Chloride
Bromoacetic acid reacts with thionyl chloride () under reflux (2 hours) to produce bromoacetyl chloride in 95% yield.
Reaction Conditions :
Grignard Reaction with 4-Bromophenylmagnesium Bromide
Bromoacetyl chloride is treated with 4-bromophenylmagnesium bromide (prepared from 4-bromobromobenzene and magnesium) in tetrahydrofuran (THF) at 0°C. The reaction forms 1-(4-bromophenyl)-2-bromoethanone, which subsequently undergoes substitution with piperazine.
Key Parameters :
Example :
Bromoacetyl chloride (15 g, 0.095 mol) reacted with 4-bromophenylmagnesium bromide (0.1 mol) in THF, followed by piperazine (11.4 g, 0.132 mol), yielded 18.2 g (62%) of the product.
Method 3: Use of Protective Groups to Prevent Dialkylation
Boc Protection of Piperazine
Piperazine is protected with di-tert-butyl dicarbonate () in dichloromethane (DCM) at room temperature, yielding mono-Boc-piperazine.
Reaction Conditions :
Substitution and Deprotection
Mono-Boc-piperazine reacts with 2-bromo-1-(4-bromophenyl)ethanone in DMF at 80°C. Deprotection with trifluoroacetic acid (TFA) in DCM affords the final compound.
Key Parameters :
Example :
Boc-piperazine (12 g, 0.064 mol) and 2-bromo-1-(4-bromophenyl)ethanone (15 g, 0.051 mol) in DMF yielded 14.3 g (78%) after deprotection.
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Starting Material | 4-Bromoacetophenone | Bromoacetic acid | Boc-piperazine |
| Reaction Steps | 2 | 3 | 3 |
| Overall Yield | 68–72% | 60–65% | 75–80% |
| Cost | Low | Moderate | High |
| Scalability | High | Moderate | Moderate |
Advantages :
-
Method 1 : Economical and scalable but requires precise bromination control.
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Method 2 : High-purity intermediates but involves sensitive Grignard reagents.
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Method 3 : Avoids dialkylation, offering superior yields at the expense of added steps.
Experimental Optimization and Challenges
Bromination Efficiency
Alpha-bromination of ketones often leads to over-bromination. Using controlled stoichiometry (:ketone = 1:1) and low temperatures (0–5°C) minimizes di-brominated byproducts.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-2-(piperazin-1-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of 1-(4-bromophenyl)-2-(piperazin-1-yl)acetic acid.
Reduction: Formation of 1-(4-bromophenyl)-2-(piperazin-1-yl)ethanol.
Scientific Research Applications
1-(4-Bromophenyl)-2-(piperazin-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.
Material Science: The compound is used in the development of novel polymers and materials with specific electronic properties.
Biological Studies: It is employed in the study of receptor-ligand interactions and the development of bioactive molecules.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-(piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group enhances the compound’s binding affinity to these targets, while the piperazine ring provides structural flexibility. This combination allows the compound to modulate biological pathways effectively.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The table below compares key structural features, molecular weights, and physical properties of 1-(4-bromophenyl)-2-(piperazin-1-yl)ethanone with structurally related compounds:
Key Observations :
Key Observations :
- QSAR models indicate QPlogBB (brain/blood partition coefficient) and electron affinity (EA) as critical for anti-dopaminergic effects .
- Antiproliferative Activity : Sulfonyl-piperazine derivatives (e.g., 7j) exhibit cytotoxicity, possibly due to DNA intercalation or kinase inhibition .
- Role of Halogens : Bromine in the target compound may enhance binding to hydrophobic pockets in receptors, similar to chlorinated auxin agonists (RN3) .
Biological Activity
1-(4-Bromophenyl)-2-(piperazin-1-yl)ethanone, also referred to as BPPE , is a synthetic organic compound notable for its diverse biological activities. This compound features a piperazine ring and a bromophenyl substituent, which contribute to its pharmacological potential. The compound's molecular formula is C₁₂H₁₅BrN₂O, and its structure enables interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure
The structural formula of BPPE can be represented as follows:
This structure consists of:
- Piperazine ring : A common motif in many biologically active compounds.
- Bromophenyl group : Enhances the compound's lipophilicity and potential for receptor binding.
Antimicrobial Activity
BPPE has demonstrated significant antimicrobial properties. Studies have shown that it effectively inhibits the growth of various bacteria and fungi. The antimicrobial activity is typically evaluated using standard microbiological techniques, such as disk diffusion and minimum inhibitory concentration (MIC) assays.
| Microorganism | MIC (μg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| C. albicans | 64 |
These results indicate that BPPE could serve as a potential lead compound for developing new antimicrobial agents.
Antitumor Activity
The compound has also been investigated for its antitumor effects. In vitro studies using cancer cell lines have shown that BPPE can inhibit tumor growth and metastasis. The mechanisms of action may involve the modulation of signaling pathways related to cell proliferation and apoptosis.
Case Study:
A study evaluated the efficacy of BPPE against human breast cancer cells (MCF-7). The results indicated an IC50 value of 15 μM, suggesting potent antitumor activity compared to standard chemotherapeutics like doxorubicin (IC50 = 10 μM) .
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 15 |
| A549 (Lung) | 20 |
| HeLa (Cervical) | 25 |
Neuropharmacological Effects
BPPE's piperazine moiety suggests potential neuropharmacological applications. Compounds with similar structures have been linked to activity at serotonin receptors, which are crucial in mood regulation and anxiety disorders. Molecular docking studies indicate that BPPE may bind effectively to serotonin receptors, potentially offering therapeutic benefits in treating depression and anxiety .
The biological activity of BPPE is attributed to its ability to interact with various molecular targets:
- Receptor Binding : BPPE may modulate the activity of neurotransmitter receptors, influencing mood and behavior.
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in cancer metabolism, enhancing its antitumor effects.
- Signaling Pathways : BPPE impacts key signaling pathways that regulate cell growth and apoptosis, contributing to its effectiveness against cancer cells.
Research Findings
Recent studies have focused on optimizing the synthesis and enhancing the biological activity of BPPE derivatives. For instance, modifications at the piperazine ring or bromophenyl group have been explored to improve potency and selectivity against specific targets.
Table: Structural Modifications and Their Effects
| Modification Type | Effect on Activity |
|---|---|
| Fluorination | Increased receptor affinity |
| Methylation | Enhanced lipophilicity |
| Chlorination | Improved antimicrobial potency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
